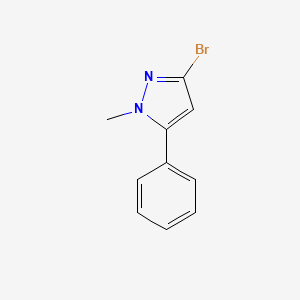

3-Bromo-1-methyl-5-phenyl-1H-pyrazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOUWJCVQRITNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of Substituted Pyrazoles

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-5-phenyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The target of this guide, this compound, is a particularly valuable synthetic intermediate. The presence of a bromine atom at the 3-position provides a versatile handle for introducing further molecular complexity via cross-coupling reactions, while the N-methyl and C5-phenyl groups modulate the molecule's steric and electronic profile. This molecule serves as a key building block for complex bioactive compounds and is utilized in research exploring enzyme inhibition and receptor binding.[2]

This guide provides a comprehensive, mechanistically-driven approach to the synthesis of this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will dissect the synthesis into two primary stages: the construction of the pyrazole core and its subsequent regioselective bromination, offering both theoretical grounding and practical, field-tested protocols.

I. Synthetic Strategy: A Retrosynthetic Blueprint

A logical retrosynthetic analysis of the target molecule dictates a two-step approach. The primary disconnection is at the carbon-bromine bond, identifying 1-methyl-5-phenyl-1H-pyrazole as the direct precursor. A second disconnection across the pyrazole ring itself points to a classical cyclocondensation reaction, specifically the Knorr pyrazole synthesis, as the most efficient method for its construction.[3][4][5] This strategy leverages readily available starting materials and employs robust, well-established chemical transformations.

Caption: Retrosynthetic analysis of the target compound.

II. Part 1: Construction of the Pyrazole Core via Knorr Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a highly reliable and straightforward method for creating substituted pyrazoles.[4][5] The reaction proceeds via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6]

Causality of Reagent Selection

-

1,3-Dicarbonyl Compound: To achieve the C5-phenyl substitution, benzoylacetone (1-phenylbutane-1,3-dione) is the required starting material. Its asymmetric nature presents a question of regioselectivity.

-

Hydrazine Derivative: To install the N1-methyl group, methylhydrazine is the clear choice.

The reaction between these two components leads to the formation of two potential regioisomers. However, the reaction generally favors the formation of 1-methyl-5-phenyl-1H-pyrazole due to the higher reactivity of the acetyl carbonyl of benzoylacetone towards the initial nucleophilic attack by the more sterically hindered nitrogen of methylhydrazine.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and involves an initial nucleophilic attack by one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of benzoylacetone. This is followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3][6]

Caption: Workflow for the Knorr pyrazole synthesis.

Data Presentation: Reactant & Product Properties

| Compound | Formula | Mol. Weight ( g/mol ) | Role |

| Benzoylacetone | C₁₀H₁₀O₂ | 162.19 | 1,3-Dicarbonyl |

| Methylhydrazine | CH₆N₂ | 46.07 | Hydrazine Source |

| 1-methyl-5-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | Pyrazole Precursor |

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-pyrazole

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (16.2 g, 0.1 mol) and ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution. A mild exotherm may be observed.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-methyl-5-phenyl-1H-pyrazole as a clear oil or low-melting solid.

III. Part 2: Regioselective Bromination of the Pyrazole Core

With the pyrazole precursor in hand, the next critical step is the introduction of a bromine atom. This is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, but the position of substitution is dictated by the existing substituents.

Understanding Regioselectivity

In N-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack.[7][8] However, in our precursor, the C5 position is blocked by a phenyl group. The directing influence of the N1-methyl (electron-donating) and N2 "pyridine-like" (electron-withdrawing but directing) nitrogens makes the C3 position the next most favorable site for electrophilic attack. The Wheland intermediate formed by attack at C3 is more stabilized than other possibilities.[9]

Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[10]

-

Trustworthiness & Safety: NBS is a crystalline solid that is safer and easier to handle than liquid bromine.

-

Mechanism Control: It acts as a source of an electrophilic bromine ("Br+") by providing a low, steady concentration of the halogen, which minimizes over-bromination and other side reactions.[10]

Mechanism of Electrophilic Bromination

The reaction proceeds via the attack of the electron-rich C3 position of the pyrazole ring on the electrophilic bromine atom of NBS. This forms a resonance-stabilized cationic intermediate (sigma complex or Wheland intermediate). A base (such as the succinimide anion) then abstracts the proton from the C3 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product.

Caption: Workflow for the bromination of the pyrazole precursor.

Data Presentation: Reactant & Product Properties

| Compound | Formula | Mol. Weight ( g/mol ) | Physical Form | CAS Number |

| 1-methyl-5-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | Oil / Solid | 10248-31-4 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid | 128-08-5 |

| This compound | C₁₀H₉BrN₂ | 237.10 | Solid | 1785580-89-3[11][12][13] |

Experimental Protocol: Synthesis of this compound

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-5-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in dimethylformamide (DMF) (100 mL). Cool the solution to 0 °C in an ice bath.[10]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) to the stirred solution in small portions over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (100 mL).

-

Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a solid.

IV. Conclusion

The synthesis of this compound is reliably achieved through a robust two-stage process. The initial construction of the 1-methyl-5-phenyl-1H-pyrazole core via the Knorr cyclocondensation is a time-tested and efficient method. The subsequent regioselective bromination at the C3 position, preferably using N-Bromosuccinimide, is a controlled transformation that capitalizes on the inherent electronic properties of the substituted pyrazole ring. This guide provides the fundamental principles and actionable protocols necessary for the successful and scalable production of this key synthetic intermediate, empowering further innovation in drug discovery and development.

References

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

- Google Patents.

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ScienceDirect. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

YouTube. synthesis of pyrazoles. [Link]

-

J. Chem. Sci. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

Zhaowusoft. This compound. [Link]

-

National Center for Biotechnology Information. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

-

Canadian Science Publishing. reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. echemi.com [echemi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Page not found-Zhaowusoft [jialipharm.com]

- 12. This compound | 1785580-89-3 [sigmaaldrich.com]

- 13. This compound | 1785580-89-3 [chemicalbook.com]

3-Bromo-1-methyl-5-phenyl-1H-pyrazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-1-methyl-5-phenyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into the compound's core physicochemical properties, outlines plausible synthetic strategies, and offers a detailed examination of its most critical chemical transformations. The primary focus is on leveraging the C3-bromo moiety as a versatile handle for advanced molecular construction, specifically through palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this scaffold in the design and synthesis of novel functional molecules.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active agents with applications as anti-inflammatory, anticancer, and anti-obesity drugs.[1][2]

This compound emerges as a particularly valuable derivative. Its structure is strategically pre-functionalized for further elaboration:

-

The N-methyl group prevents tautomerism and blocks a potential site of metabolism, often enhancing pharmacokinetic properties.

-

The C5-phenyl group provides a rigid, lipophilic anchor that can be oriented towards specific binding pockets in biological targets.

-

The C3-bromo atom is the key reactive center, serving as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][4]

This guide will explore the synthetic utility of this compound, focusing on the causality behind common experimental choices to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its core identifiers and expected properties based on its chemical structure are summarized below. The molecule is anticipated to be a stable, crystalline solid at ambient temperature with good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.

| Property | Value | Source |

| CAS Number | 1785580-89-3 | [4][5] |

| Molecular Formula | C₁₀H₉BrN₂ | [4] |

| Molecular Weight | 237.10 g/mol | Calculated |

| Exact Mass | 235.99491 u | [4] |

| InChIKey | PMOUWJCVQRITNN-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1N=C(Br)C=C1C1=CC=CC=C1 | [4] |

Synthetic Strategy: A Plausible Pathway

A robust synthesis of the title compound can be logically devised from common starting materials, typically involving the initial formation of the pyrazole core followed by regioselective bromination. This two-step approach ensures high yields and predictable regiochemistry.

Proposed Synthetic Workflow

-

Step 1: Pyrazole Core Synthesis via Condensation. The most direct method for constructing the 1-methyl-5-phenyl-1H-pyrazole core is the condensation of a 1,3-dicarbonyl compound, specifically 1-phenylbutane-1,3-dione, with methylhydrazine.[6][7] The reaction proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of methylhydrazine directs the regiochemical outcome, typically favoring the formation of the 1-methyl-5-phenyl isomer.

-

Step 2: Regioselective Bromination. With the pyrazole core established, the C3-position can be selectively brominated. The C3 and C5 positions of the pyrazole ring are electron-rich, but the C4 position is generally the most reactive towards electrophilic substitution. However, in a 1,5-disubstituted pyrazole, the C4 position is occupied. Bromination can then be directed to the C3 position using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

Caption: Proposed two-step synthesis of the title compound.

Key Synthetic Transformations & Protocols

The synthetic value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Expertise & Causality: The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, particularly for creating biaryl and heteroaryl-aryl structures.[8][9] For drug discovery, this is a critical tool for exploring the "aryl space" around a core scaffold. By coupling the C3-position of the pyrazole with various (hetero)arylboronic acids, researchers can systematically modulate properties like solubility, metabolic stability, and target affinity. The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with electron-rich heterocycles that can sometimes inhibit catalyst activity.[10]

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst. For challenging couplings, a modern pre-catalyst like XPhosPdG2 (1-5 mol%) is recommended to avoid side reactions like debromination.[11]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1-methyl-5-phenyl-1H-pyrazole.

Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Causality: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[12][13] In pharmaceutical development, introducing nitrogen-containing functional groups (e.g., primary amines, secondary amines, heterocycles) is a common strategy to introduce basic centers for salt formation, improve solubility, and create key hydrogen-bonding interactions with a biological target. The reaction requires a careful selection of a palladium catalyst, a specialized phosphine ligand, and a base. The base's strength is a critical parameter, as overly strong bases can lead to the decomposition of sensitive heterocyclic substrates.[14] The development of catalysts that operate under milder conditions with weaker bases has broadened the scope of this reaction significantly.[14]

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue via column chromatography on silica gel to obtain the desired 3-amino-1-methyl-5-phenyl-1H-pyrazole derivative.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a chemical curiosity; it is a potent tool for the rapid generation of molecular diversity. Its utility is primarily as a key intermediate or building block.[4]

-

Scaffold for Library Synthesis: The reliable and high-yielding nature of the Suzuki and Buchwald-Hartwig reactions allows for the parallel synthesis of large libraries of pyrazole analogues. By varying the boronic acid or amine coupling partner, chemists can efficiently produce hundreds of distinct compounds for high-throughput screening against various biological targets.

-

Enzyme Inhibition: The pyrazole scaffold is a well-known pharmacophore in many enzyme inhibitors, particularly protein kinases. The derivatives synthesized from the title compound can be designed to target the ATP-binding site of kinases, with the C3-substituent projecting into solvent-exposed regions to enhance selectivity or potency.[3]

-

GPCR Ligand Development: The structural rigidity and defined substitution vectors of the pyrazole core make it an attractive scaffold for designing ligands for G-protein coupled receptors (GPCRs), where precise spatial arrangement of functional groups is critical for receptor binding and activation.

Conclusion

This compound represents a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, combined with a strategically placed reactive bromine handle, makes it an ideal substrate for powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A thorough understanding of these reactions and the principles guiding their execution enables researchers to efficiently access a vast chemical space, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Available at: [Link]

-

3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2. PubChem. Available at: [Link]

-

This compound. Chemspace. Available at: [Link]

-

This compound. JialiPharm. Available at: [Link]

-

3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2. PubChem. Available at: [Link]

-

Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. Available at: [Link]

-

(PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH). Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

-

Buchwald -Hartwig Amination. OpenOChem Learn. Available at: [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]

-

Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Page not found-Zhaowusoft [jialipharm.com]

- 5. This compound | 1785580-89-3 [chemicalbook.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-1-methyl-5-phenyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number, molecular formula, and structure. A plausible synthetic route is presented, based on established methodologies for pyrazole synthesis. The guide also covers the compound's physicochemical properties, safety information, and commercial availability. Furthermore, it delves into the critical role of the substituted pyrazole scaffold in modern drug discovery, with a particular focus on its application as a key building block for the development of kinase inhibitors.

Introduction and Chemical Identity

This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom, a methyl group, and a phenyl group on the pyrazole ring makes it a versatile intermediate for further chemical modifications, rendering it a valuable synthon in organic synthesis.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 1785580-89-3[1] |

| Molecular Formula | C₁₀H₉BrN₂[2] |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-bromo-1-methyl-5-phenyl-pyrazole |

| InChI Key | PMOUWJCVQRITNN-UHFFFAOYSA-N[2] |

| Canonical SMILES | CN1N=C(Br)C=C1C2=CC=CC=C2 |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would begin with the synthesis of the corresponding pyrazole precursor, 1-methyl-5-phenyl-1H-pyrazole, followed by regioselective bromination at the C3 position.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Representative)

Step 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole

-

To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-phenyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical Properties and Characterization

This compound is typically supplied as a solid with a purity of 95% or higher.[2]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | ≥95% | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich[2] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in the public domain. However, computational methods can provide predicted NMR chemical shifts, which can be a useful reference for researchers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-CH₃ | ~3.8 |

| Pyrazole-H4 | ~6.5 |

| Phenyl-H | 7.2 - 7.5 |

| ¹³C NMR | |

| N-CH₃ | ~37 |

| Pyrazole-C3 | ~120 |

| Pyrazole-C4 | ~108 |

| Pyrazole-C5 | ~145 |

| Phenyl-C | 125 - 135 |

Note: These are predicted values and should be confirmed by experimental data.

Applications in Research and Drug Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs and clinical candidates containing this heterocyclic core. Substituted pyrazoles, such as this compound, serve as crucial intermediates in the synthesis of these bioactive molecules.

Role as a Synthon for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 3-aminopyrazole scaffold has been extensively utilized in the design of various kinase inhibitors. This compound can be readily converted to its 3-amino derivative, which can then be further elaborated to generate libraries of potential kinase inhibitors. The bromine atom also allows for various cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position of the pyrazole ring. This chemical tractability makes it a valuable building block for structure-activity relationship (SAR) studies in the development of potent and selective kinase inhibitors.

Caption: General workflow for utilizing the target compound in kinase inhibitor synthesis.

Other Potential Applications

Beyond its use in kinase inhibitor synthesis, this compound can be employed in the development of other biologically active compounds, including anti-inflammatory, analgesic, and antimicrobial agents. Its structure is also valuable in materials science for the creation of specialized polymers and coatings.

Commercial Availability and Pricing

This compound is commercially available from several chemical suppliers. Pricing is typically provided upon request and can vary based on the quantity and purity required.

Table 4: Selected Suppliers

| Supplier | Website |

| Sigma-Aldrich | |

| BLDpharm | |

| ChemicalBook |

Note: This is not an exhaustive list, and availability may vary.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Table 5: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its utility as a precursor for kinase inhibitors and other bioactive molecules underscores its importance for researchers in medicinal chemistry. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, this guide provides a solid foundation of its chemical identity, a plausible synthetic route, key properties, and significant applications, serving as a vital resource for scientific and drug development professionals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14948637, 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Zhaowu Soft. (n.d.). This compound. Retrieved from [Link]

- Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).

- Guchhait, S. K., & Madaan, A. (2019). Pyrazole-based compounds as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 183, 111698.

-

Zhaowu Soft. (n.d.). This compound,1785580-89-3. Retrieved from [Link]

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- Elgemeie, G. H., & Zaghary, W. A. (2018). Recent advances in the synthesis and applications of pyrazoles. Mini-Reviews in Organic Chemistry, 15(3), 176-203.

- Kumar, V., & Aggarwal, R. (2018). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 155, 58-85.

Sources

An In-depth Technical Guide to 3-Bromo-1-methyl-5-phenyl-1H-pyrazole: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-phenyl-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, chemical and physical properties, spectroscopic characterization, and its utility as a versatile intermediate for the development of novel bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this pyrazole derivative in their work.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3] The strategic functionalization of the pyrazole ring is a key approach in the design of novel therapeutic agents.

This compound (CAS No: 1785580-89-3) is a valuable building block that combines the established biological relevance of the pyrazole core with the synthetic versatility of a bromo-substituent.[4] The presence of the bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore and optimize biological activity. The methyl group at the 1-position and the phenyl group at the 5-position provide specific steric and electronic properties that can influence the compound's interaction with target proteins and its overall pharmacokinetic profile.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1785580-89-3 | [4] |

| Molecular Formula | C₁₀H₉BrN₂ | |

| Molecular Weight | 237.10 g/mol | |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P280, P305+P351+P338 |

Synthesis and Characterization

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazol-3(2H)-one

-

To a solution of benzoylacetone (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete condensation and cyclization.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield 1-methyl-5-phenyl-1H-pyrazol-3(2H)-one.

Step 2: Bromination to Yield this compound

-

The intermediate, 1-methyl-5-phenyl-1H-pyrazol-3(2H)-one (1 equivalent), is treated with a suitable brominating agent. Phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) are commonly used for such transformations.

-

The reaction is typically carried out in an inert solvent and may require heating to proceed to completion.

-

After the reaction is complete, the mixture is carefully quenched and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not explicitly available in the reviewed literature. However, based on the analysis of structurally similar compounds, such as N-methyl-3-bromo-5-methyl pyrazole and other substituted pyrazoles, the expected ¹H and ¹³C NMR spectral characteristics can be predicted.[6][7]

Expected ¹H NMR (in CDCl₃):

-

Methyl Protons (N-CH₃): A singlet peak is expected around δ 3.7-4.0 ppm.

-

Pyrazole Proton (C4-H): A singlet peak is anticipated in the aromatic region, likely between δ 6.0-6.5 ppm.

-

Phenyl Protons: A series of multiplets corresponding to the ortho, meta, and para protons of the phenyl ring would appear in the range of δ 7.2-7.8 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Methyl Carbon (N-CH₃): A signal in the aliphatic region, approximately at δ 35-40 ppm.

-

Pyrazole Carbons:

-

C4: Around δ 105-110 ppm.

-

C3 (bearing the bromine): Around δ 120-125 ppm.

-

C5 (attached to the phenyl ring): Around δ 140-145 ppm.

-

-

Phenyl Carbons: Signals in the aromatic region between δ 125-140 ppm.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 3-position of the pyrazole ring is a key functional group that enables a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the pyrazole scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[8] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base like sodium carbonate or potassium carbonate (2-3 equivalents).

-

The mixture is suspended in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly useful for introducing alkynyl moieties onto the pyrazole core, which can serve as versatile handles for further functionalization or as key structural elements in bioactive molecules.

General Protocol for Sonogashira Coupling:

-

To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-2.0 equivalents) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

A base, typically an amine like triethylamine or diisopropylamine, is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until completion.

-

The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively documented, the broader class of substituted pyrazoles is well-known for a wide range of therapeutic applications.[11][12] The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of novel drug candidates.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13] The 1-methyl-5-phenyl-pyrazole scaffold can be further elaborated using the bromo-substituent to design selective COX-2 inhibitors with potentially improved safety profiles.

-

Anticancer Agents: The pyrazole core is found in several approved anticancer drugs.[14] Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown promising anti-prostate cancer activity.[14] The title compound can serve as a starting material for the synthesis of a library of pyrazole derivatives to be screened for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antiviral Agents: Substituted pyrazoles have been reported to possess significant antibacterial, antifungal, and antiviral activities.[12] The ability to easily diversify the 3-position of this compound makes it an attractive starting point for the development of new antimicrobial and antiviral agents.

-

Enzyme Inhibitors: The pyrazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within an enzyme's active site. This makes it a valuable scaffold for the design of various enzyme inhibitors.[4]

Conclusion

This compound is a strategically designed heterocyclic building block that holds considerable promise for applications in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The true value of this compound lies in the synthetic versatility afforded by the 3-bromo substituent, which allows for the facile introduction of a wide array of chemical functionalities through modern cross-coupling methodologies. The exploration of the chemical space accessible from this intermediate is likely to yield novel compounds with significant biological activities. This guide provides a solid foundation for researchers to understand and utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Sources

- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-1-methyl-5-phenyl-1H-pyrazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-1-methyl-5-phenyl-1H-pyrazole

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their structural versatility allows for substitution at various positions, leading to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The specific compound, this compound (CAS No. 1785580-89-3), is a valuable intermediate in the synthesis of more complex bioactive molecules.[5][6] Its precise structure, particularly the regiochemistry of the bromo, methyl, and phenyl substituents, is critical for its intended reactivity and biological function.

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—the logical progression of experiments and the causal interpretation of data that provides unshakeable confidence in the final structural assignment.

Part 1: The Strategic Workflow for Structure Verification

The elucidation of a novel or synthesized compound is a systematic process. Each analytical technique provides a unique piece of the puzzle. The causality is critical: we begin with coarse information (molecular formula) and progressively refine our understanding with high-resolution data (atomic connectivity). A failure or unexpected result at any stage necessitates a re-evaluation of the synthesis or purification process.

Caption: A logical workflow for definitive molecular structure elucidation.

Part 2: Mass Spectrometry - The First Checkpoint

Expertise & Experience: Mass Spectrometry (MS) is the initial and most crucial validation step post-synthesis. Its primary purpose is to confirm the molecular weight of the target compound. For halogenated compounds, it offers a secondary, powerful validation through isotopic patterns. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance, provides a signature doublet for any bromine-containing fragment, most notably the molecular ion peak (M⁺).

Trustworthiness: This technique is self-validating. The observation of a molecular ion peak cluster matching the exact mass and isotopic distribution for C₁₀H₉BrN₂ provides high confidence that the elemental composition is correct.

Expected Data

The molecular formula C₁₀H₉BrN₂ yields an expected molecular weight of approximately 236.00 g/mol . The mass spectrum should exhibit a characteristic M⁺ and [M+2]⁺ peak cluster of nearly equal intensity.

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Expected Relative Intensity |

| [M]⁺ | ~235.99 | ~237.99 | ~100% |

| [M+1]⁺ | ~236.99 | ~238.99 | ~11% (from ¹³C) |

Note: Exact masses will vary based on instrument resolution.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a standard GC-MS or direct infusion setup. For EI, a 70 eV electron beam is standard.

-

Data Acquisition: Acquire a full scan spectrum from m/z 50 to 500.

-

Data Analysis:

-

Identify the molecular ion peak cluster near m/z 236/238.

-

Confirm that the intensity ratio of the M⁺ and [M+2]⁺ peaks is approximately 1:1.

-

Analyze fragmentation patterns for further structural clues (e.g., loss of Br, CH₃).

-

Part 3: Infrared Spectroscopy - Functional Group Fingerprinting

Expertise & Experience: Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the types of chemical bonds (functional groups) present in a molecule. For this compound, its value lies in confirming the presence of aromatic C-H and C=C bonds and, crucially, the absence of certain functional groups. For instance, the absence of a broad absorption band in the 3100-3500 cm⁻¹ region confirms that the pyrazole nitrogen is substituted (i.e., no N-H bond), which is consistent with the proposed N-methyl structure.[1]

Trustworthiness: The IR spectrum serves as a fingerprint. While it may not distinguish between isomers, it provides a quick and reliable check that the gross structural features are correct and that no starting materials (e.g., containing N-H or C=O groups) remain.

Expected Data

| Wavenumber (cm⁻¹) | Bond Type | Expected Appearance |

| 3050-3150 | Aromatic C-H Stretch | Weak to medium, sharp peaks |

| 2900-3000 | Aliphatic C-H Stretch (CH₃) | Weak to medium, sharp peaks |

| 1450-1600 | Aromatic C=C Stretch | Multiple medium to strong, sharp peaks |

| 1400-1450 | Pyrazole Ring Vibrations | Characteristic peaks for the pyrazole nucleus[7] |

| 690-770 | C-H Bending (Aromatic) | Strong peaks indicative of phenyl substitution |

| ~500-600 | C-Br Stretch | Weak to medium peak in the fingerprint region |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and label the major absorption bands, comparing them against expected values for pyrazole derivatives.[7][8]

Part 4: NMR Spectroscopy - The Definitive Structural Arbiter

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will unambiguously confirm the substitution pattern.

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating system of evidence. For example, a proton signal is observed in the ¹H spectrum, its corresponding carbon is identified via a Heteronuclear Single Quantum Coherence (HSQC) experiment, and that carbon's long-range couplings to other protons are mapped using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This web of correlations leaves no ambiguity.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum will reveal distinct signals for each unique proton environment. The integration (area under the peak) corresponds to the number of protons, the chemical shift (ppm) indicates the electronic environment, and the multiplicity (splitting pattern) reveals neighboring protons.

Expected Data (in CDCl₃, 300 or 500 MHz)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (C₆H₅) | 7.20 - 7.60 | Multiplet (m) | 5H | Typical aromatic region for a monosubstituted benzene ring. |

| Pyrazole (H-4) | ~6.40 - 6.60 | Singlet (s) | 1H | The sole proton on the pyrazole ring, deshielded by the aromatic system. Appears as a singlet as it has no adjacent protons. |

| N-Methyl (N-CH₃) | ~3.80 - 4.00 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom in a heteroaromatic system. Appears as a singlet. |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum shows a peak for each unique carbon atom in the molecule.

Expected Data (in CDCl₃, 75 or 125 MHz)

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C-5 | ~148 - 152 | Carbon attached to nitrogen and the phenyl group. |

| Phenyl C-ipso | ~130 - 134 | The carbon of the phenyl ring directly attached to the pyrazole ring. |

| Phenyl C-ortho/meta/para | ~125 - 130 | Multiple peaks for the remaining aromatic carbons. |

| Pyrazole C-3 | ~115 - 125 | Carbon bearing the bromine atom. The heavy atom effect of bromine shifts it upfield relative to C-5.[9] |

| Pyrazole C-4 | ~108 - 112 | Carbon attached to the pyrazole proton. |

| N-Methyl C | ~35 - 40 | Aliphatic carbon of the N-methyl group. |

2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments like HMBC are required for definitive proof of the substituent positions. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key expected HMBC correlations for structural confirmation.

Critical HMBC Correlations for Isomer Differentiation:

-

N-Methyl Protons to Pyrazole Carbons: The protons of the N-methyl group (~3.9 ppm) should show a 3-bond correlation to C-5 and a 2-bond correlation to the nitrogen-bearing carbon next to it (which isn't C3 in this case, but the concept stands for connectivity). A strong correlation to C-5 (~150 ppm) is expected.

-

Pyrazole H-4 Proton to Other Carbons: The pyrazole proton H-4 (~6.5 ppm) should show strong correlations to the carbons flanking it, C-3 (~120 ppm) and C-5 (~150 ppm). This confirms its position at C-4.

-

Phenyl Protons to Pyrazole Carbon: The ortho-protons of the phenyl ring (~7.5 ppm) should show a 3-bond correlation to the pyrazole carbon C-5, confirming the phenyl ring's attachment point.

These three sets of correlations, when observed, leave no doubt that the methyl group is on N-1, the bromine is at C-3, and the phenyl group is at C-5.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified compound.[1] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer the solution to a 5 mm NMR tube.[1]

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Typical parameters include a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

2D NMR (HMBC) Acquisition: Use a standard hmbcgp (or similar) pulse sequence. Optimize the long-range coupling delay (d6) for an average J-coupling of 8 Hz. Acquire a sufficient number of increments in the indirect dimension for adequate resolution.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm).

Conclusion

The structural elucidation of this compound is a textbook example of applying a logical, multi-faceted analytical strategy. By systematically employing mass spectrometry to confirm elemental composition, IR spectroscopy to verify functional groups, and a suite of 1D and 2D NMR experiments to map atomic connectivity, we can achieve an unambiguous and trustworthy structural assignment. This rigorous validation is paramount for any researcher, scientist, or drug development professional, as it forms the foundation upon which all subsequent chemical and biological investigations are built.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- This compound. Sigma-Aldrich.

- This compound. JialiPharm.

-

Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Taylor & Francis Online. Available from: [Link]

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Available from: [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available from: [Link]

-

This compound. Chemspace. Available from: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available from: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

-

Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. Available from: [Link]

-

3-Bromo-1-methyl-1H-pyrazole. PubChem. Available from: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available from: [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available from: [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available from: [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. Available from: [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available from: [Link]

-

4-bromo-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. SpectraBase. Available from: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

-

General Methods of Preparation, and Uses of Heterocyclic Compounds. Unacademy. Available from: [Link]

-

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page not found-Zhaowusoft [jialipharm.com]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Discovery and History of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its discovery in the late 19th century by Ludwig Knorr not only marked a significant milestone in heterocyclic chemistry but also heralded the dawn of synthetic pharmaceuticals. This guide provides an in-depth exploration of the historical discovery of pyrazole, beginning with Knorr's seminal synthesis in 1883. It traces the evolution of pyrazole derivatives from the first synthetic drug, Antipyrine, to modern therapeutic agents like Celecoxib. We will examine the causality behind the enduring relevance of the pyrazole scaffold, its recognition as a "privileged structure" in drug discovery, and the progression of synthetic methodologies. This document synthesizes historical context with technical detail, offering field-proven insights for researchers and drug development professionals.

The Dawn of Heterocyclic Chemistry and the Birth of Pyrazole

The late 19th century was a period of profound advancement in organic chemistry, driven by the dual ambitions of understanding the structure of natural products and creating novel compounds with useful properties. It was within this fertile scientific landscape that the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, made a discovery that would resonate for centuries.[1][2] While investigating quinine-related compounds, Knorr's work led him to the synthesis of a new class of heterocyclic compounds: the pyrazoles.[1][3] The term 'pyrazole' itself was coined by Knorr in 1883 to describe this novel five-membered ring system containing two adjacent nitrogen atoms.[4]

The Landmark Synthesis: Knorr's 1883 Breakthrough

The first synthesis of a pyrazole derivative was achieved by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine.[5][6] This reaction, now famously known as the Knorr pyrazole synthesis, was not initially aimed at creating a new heterocyclic core but was part of an attempt to synthesize quinoline derivatives.[7] The unexpected product was 1-phenyl-3-methyl-5-pyrazolone, a compound that laid the foundation for an entirely new field of chemistry.[5][7]

The reaction's elegance and robustness were immediately apparent. It involved a cyclocondensation between a 1,3-dielectrophilic compound (ethyl acetoacetate) and a hydrazine, a versatile method that allows for the creation of a wide variety of substituted pyrazoles.[4][8]

Visualizing the Knorr Synthesis

The reaction proceeds through an initial condensation to form a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the pyrazolone ring.

Caption: Knorr's 1883 Pyrazole Synthesis Workflow.

From Laboratory Curiosity to Blockbuster Drug: The Story of Antipyrine

The true impact of Knorr's discovery was realized when he methylated his newly synthesized pyrazolone.[2] This modification yielded 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, a compound he named Antipyrine (also known as phenazone).[9][10] In collaboration with pharmacologist Wilhelm Filehne, it was discovered that Antipyrine possessed potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[9][11]

Patented in 1883, Antipyrine quickly became a commercial success and is recognized as one of the first synthetic drugs to achieve widespread use, dominating the market until the rise of Aspirin.[9][11] The synthesis of Antipyrine marked a pivotal moment: the birth of the modern pharmaceutical industry, demonstrating that potent therapeutic agents could be created systematically in a laboratory rather than being solely extracted from natural sources.[10][11]

| Compound | Year of Synthesis | Key Reactants | Primary Therapeutic Use |

| 1-phenyl-3-methyl-5-pyrazolone | 1883 | Ethyl acetoacetate, Phenylhydrazine | Precursor |

| Antipyrine (Phenazone) | 1883 | 1-phenyl-3-methyl-5-pyrazolone, Methylating agent | Analgesic, Antipyretic |

The Pyrazole Core: A "Privileged Scaffold" in Medicinal Chemistry

Decades after Knorr's initial discovery, the pyrazole nucleus has earned the designation of a "privileged scaffold" in drug discovery.[12][13][14] This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[15][16] The versatility of the pyrazole ring stems from several key features:

-

Metabolic Stability: The aromatic nature of the pyrazole ring makes it resistant to metabolic degradation, a crucial property for drug candidates.[13]

-

Hydrogen Bonding Capability: The ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), allowing for versatile interactions with protein targets.[4]

-

Tunable Electronics: The electronic properties of the ring can be easily modified by adding various substituents at different positions, allowing chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.[17]

-

Structural Rigidity: The planar structure of the pyrazole ring provides a rigid anchor for substituents, which can help to optimize their spatial orientation for binding to a target.

These properties have enabled the development of pyrazole derivatives with a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, anticoagulant, and antidiabetic effects.[8][12][16]

The Modern Era: Celecoxib and the Rise of Selective COX-2 Inhibitors

A landmark achievement in the modern history of pyrazole derivatives was the development of Celecoxib (brand name Celebrex).[18][19] Patented in 1993, Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[18][20]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2 enzymes.[19] While COX-2 is primarily involved in inflammation and pain, COX-1 plays a protective role in the stomach lining.[21] By selectively targeting COX-2, Celecoxib provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[18][21] The mechanism relies on the pyrazole's sulfonamide side chain binding to a specific hydrophilic region near the active site of the COX-2 enzyme, a feature not as accessible in the COX-1 isoform.[19][20] This selectivity showcases the power of rational drug design built upon the versatile pyrazole scaffold.

Celecoxib's Mechanism of Action

Caption: Selective Inhibition of COX-2 by Celecoxib.

Evolution of Synthetic Methodologies

While the Knorr synthesis remains a foundational method, the field of organic chemistry has developed numerous other strategies for constructing the pyrazole ring.[8][22] Modern approaches often focus on improving efficiency, regioselectivity, and environmental sustainability.[23] These include:

-

1,3-Dipolar Cycloadditions: Reactions between diazo compounds and alkynes provide a direct route to the pyrazole core.[4]

-

Multicomponent Reactions: One-pot reactions that combine three or more reactants to form the pyrazole ring, increasing atom economy and reducing waste.[24]

-

Catalytic Methods: The use of transition-metal catalysts (e.g., copper, silver) and nano-catalysts to promote pyrazole synthesis under milder conditions.[8][22]

These advanced methodologies have significantly expanded the chemical space accessible to medicinal chemists, enabling the creation of increasingly complex and potent pyrazole-based drug candidates.[24]

Key Experimental Protocol: A Modern Knorr-Type Synthesis of Edaravone

To illustrate the enduring principles of the Knorr synthesis in a modern context, the following protocol describes the synthesis of Edaravone (3-methyl-1-phenyl-5-pyrazolone), a neuroprotective drug used to treat amyotrophic lateral sclerosis (ALS).[7]

Objective: To synthesize Edaravone via the solvent-free cyclocondensation of phenylhydrazine and ethyl acetoacetate.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

Methodology:

-

Reaction Setup: In a round-bottom flask, combine equimolar quantities of phenylhydrazine and ethyl acetoacetate.[7]

-

Reflux: Heat the mixture under reflux for approximately one hour. The reaction is performed without any additional solvent.[7] During this time, the reactants will undergo condensation and cyclization, with the elimination of water and ethanol.[7]

-

Isolation: After cooling the reaction mixture to room temperature, add diethyl ether to the flask. This will cause the product, Edaravone, to precipitate out of the solution.[7]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product and determine its melting point and yield. Further characterization can be performed using techniques such as NMR and IR spectroscopy.

This protocol demonstrates a highly efficient, solvent-free approach to the Knorr pyrazole synthesis, reflecting modern chemistry's emphasis on green and sustainable practices.[23]

Conclusion

From its unexpected discovery in 1883 to its current status as a privileged scaffold in modern drug development, the journey of the pyrazole derivative is a testament to the power of chemical synthesis. Ludwig Knorr's foundational work not only delivered the world's first synthetic blockbuster drug but also provided a versatile chemical framework that continues to yield new therapeutic agents. The pyrazole core's unique combination of stability, rigidity, and versatile binding capabilities ensures its enduring legacy. For researchers and scientists, the rich history of pyrazole serves as both an inspiration and a practical guide, demonstrating how a deep understanding of reaction mechanisms and molecular structure can lead to profound advances in medicine.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Celecoxib - Wikipedia. (n.d.).

- Ludwig Knorr - Wikipedia. (n.d.).

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate.

- The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online.

- What is the mechanism of Celecoxib? (2024). Patsnap Synapse.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). OUCI.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025).

- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. (n.d.). Benchchem.

- 100th Anniversary: Death of Ludwig Knorr. (2021). ChemistryViews.

- Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. (n.d.). Britannica.

- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).

- Chapter 5: Pyrazoles. (2015). The Royal Society of Chemistry.

- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.

- The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chemistry of Antipyrine | Request PDF. (n.d.). ResearchGate.

- Knorr, Ludwig | Encyclopedia.com. (n.d.).

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

Sources

- 1. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]